molecular formula C16H23N3O2 B12131782 (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone

Katalognummer: B12131782
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: KBXUXGAWLUBXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is a chemical compound that features a piperazine ring substituted with a benzyl group and a morpholine ring attached to a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone typically involves the reaction of 4-benzylpiperazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Benzyl-piperazin-1-yl)-acetic acid
  • (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
  • (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine

Uniqueness

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

(4-benzylpiperazin-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23N3O2/c20-16(19-10-12-21-13-11-19)18-8-6-17(7-9-18)14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI-Schlüssel

KBXUXGAWLUBXEX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.